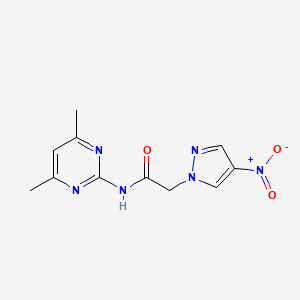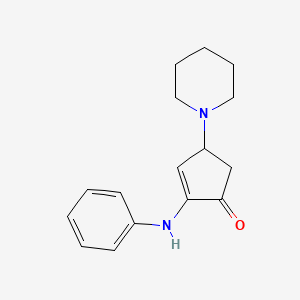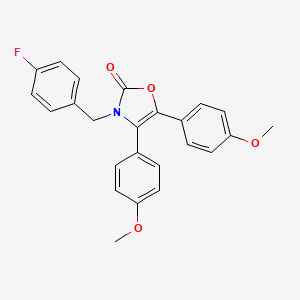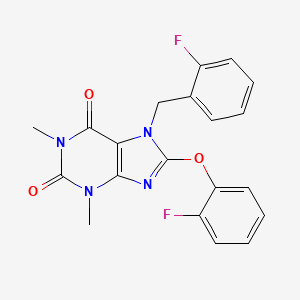![molecular formula C21H16F3NO4 B11498371 4-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11498371.png)
4-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE is a complex organic compound that features both methoxyphenyl and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furo[3,4-b]pyridine core, followed by the introduction of the methoxyphenyl and trifluoromethylphenyl groups through various coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The furo[3,4-b]pyridine core can be reduced under specific conditions to yield dihydrofuro derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-(4-formylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H,2H,3H,4H,5H,7H-furo[3,4-b]pyridine-2,5-dione.
Scientific Research Applications
4-(4-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Medicine: Due to its potential pharmacological properties, it is investigated for use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound can be used in the development of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The methoxyphenyl and trifluoromethylphenyl groups can bind to active sites on enzymes or receptors, modulating their activity. The furo[3,4-b]pyridine core can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are known for their use in medicinal chemistry as enzyme inhibitors.
Trifluoromethyl phenyl sulfone: This compound is used as a trifluoromethylating agent and has applications in organic synthesis.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in various organic transformations.
Uniqueness
4-(4-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE is unique due to its combination of methoxyphenyl and trifluoromethylphenyl groups attached to a furo[3,4-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H16F3NO4 |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione |
InChI |
InChI=1S/C21H16F3NO4/c1-28-15-7-5-12(6-8-15)16-10-18(26)25(17-11-29-20(27)19(16)17)14-4-2-3-13(9-14)21(22,23)24/h2-9,16H,10-11H2,1H3 |
InChI Key |
SUUZDDDILZJBIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)N(C3=C2C(=O)OC3)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[6,6-dimethyl-2,4-dioxo-1-(pyridin-3-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-phenylpropanamide](/img/structure/B11498296.png)
![N,N-bis[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1,3-thiazol-2-amine](/img/structure/B11498300.png)

![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(3-chloro-4-fluorophenoxy)sulfonyl]carbamate](/img/structure/B11498314.png)
![Ethyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11498318.png)
![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[3-(phenylcarbonyl)imidazolidin-1-yl]ethanone](/img/structure/B11498338.png)

![2-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2-phenylethyl)acetamide](/img/structure/B11498346.png)
![8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11498363.png)
![4-(dibenzo[b,d]furan-2-yl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11498366.png)
![Ethyl 5-(cyclohexylcarbamoyl)-2-{[(3,4-dichlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11498368.png)
![N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B11498370.png)
